2-氨基-3,4,6-三氯苯酚

描述

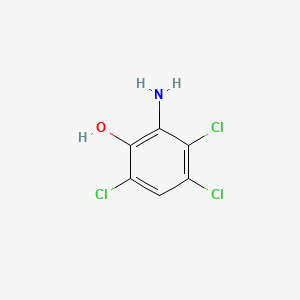

2-Amino-3,4,6-trichlorophenol is an organic compound with the molecular formula C₆H₄Cl₃NO. It is a chlorinated derivative of phenol, characterized by the presence of three chlorine atoms and an amino group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, chromatographic analysis, and as a reference standard in research .

科学研究应用

Synthesis of Sulfonamides

2-Amino-3,4,6-trichlorophenol can be utilized in the synthesis of sulfonamide compounds, which are important in pharmaceuticals due to their antibacterial properties. Research indicates that the stability of 2-amino-3,4,6-trichlorophenol allows for selective reactions in the formation of sulfonamides from trichlorophenyl sulfonate esters. These esters can be synthesized via activation techniques that yield moderate to excellent results, making them valuable intermediates in drug development .

Biodegradation Studies

The compound has been studied for its biodegradation potential by various microbial strains. For instance, specific bacteria such as Ralstonia eutropha have been shown to efficiently degrade 2-amino-3,4,6-trichlorophenol as a carbon source. This research is critical for developing bioremediation strategies to address environmental pollution caused by chlorinated phenols .

Pollution Remediation

Due to its presence as a hazardous pollutant in industrial effluents, particularly from pulp mills, 2-amino-3,4,6-trichlorophenol is a target for remediation efforts. Studies have demonstrated that certain bacterial strains can metabolize this compound effectively, converting it into less harmful substances through a series of enzymatic reactions . This bioremediation approach is essential for mitigating the environmental impact of chlorinated phenols.

Analytical Methods for Detection

Recent advancements have led to the development of novel methods for quantifying 2-amino-3,4,6-trichlorophenol in environmental samples. These methods often involve microbial conversion processes to detect and measure trace levels of the compound in water sources affected by contamination .

Health and Safety Considerations

2-Amino-3,4,6-trichlorophenol is classified as a probable human carcinogen based on animal studies indicating an increased incidence of leukemia and liver cancer with exposure . Understanding its toxicological profile is crucial for ensuring safety in laboratory and industrial settings where this compound may be handled.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Synthesis of Sulfonamides | Used as an intermediate in pharmaceutical synthesis | Enables selective reactions; lower toxicity compared to alternatives |

| Biodegradation | Targeted by specific bacterial strains for environmental remediation | Effective degradation pathways identified |

| Pollution Remediation | Focus of bioremediation studies to mitigate industrial pollution | Microbial metabolism reduces harmful effects |

| Analytical Detection | Development of methods for quantifying in environmental samples | Novel techniques enhance detection sensitivity |

Case Study 1: Biodegradation by Ralstonia Eutropha

A study demonstrated that Ralstonia eutropha could utilize 2-amino-3,4,6-trichlorophenol as a sole carbon source. The research outlined the metabolic pathway involving monooxygenase enzymes that convert the compound into less harmful metabolites . This finding supports the potential use of this bacterium in bioremediation efforts.

Case Study 2: Synthesis of Antibacterial Agents

Research focusing on the synthesis of sulfonamides from trichlorophenyl sulfonate esters highlighted the utility of 2-amino-3,4,6-trichlorophenol in producing effective antibacterial agents. These compounds have shown significant therapeutic potential against various bacterial infections .

作用机制

Target of Action

2-Amino-3,4,6-trichlorophenol is a type of Chlorine-Based Aromatic Compound (CBAC) and is part of a group of environmental pollutants . The primary targets of this compound are microorganisms, including bacteria, fungi, actinomycetes, and yeast . These microorganisms have the ability to metabolize various chemicals, including CBACs .

Mode of Action

The compound interacts with its microbial targets through a process of biodegradation . This involves the breakdown of the compound by these microorganisms into simpler substances that can be used as a source of energy and carbon .

Biochemical Pathways

The degradation of 2-Amino-3,4,6-trichlorophenol involves several biochemical pathways. One such pathway involves the transformation of 2,4,6-trichlorophenol into 6-chlorohydroxyquinol (6-CHQ) by an enzyme called FADH2-utilizing monooxygenase . This is followed by the conversion of 6-CHQ into 2-chloromaleylacetate by another enzyme called 6-CHQ 1,2-dioxygenase .

Pharmacokinetics

It is known that the compound may react with strong oxidizing agents and mineral acids or bases . This suggests that the compound’s bioavailability could be influenced by these factors.

Result of Action

The result of the action of 2-Amino-3,4,6-trichlorophenol is the degradation of the compound into simpler substances that can be used by microorganisms as a source of energy and carbon . This process helps in the removal of this pollutant from the environment .

Action Environment

The action of 2-Amino-3,4,6-trichlorophenol is influenced by various environmental factors. For instance, the compound is recalcitrant in the environment, meaning it is resistant to degradation . The diverse nature of microorganisms and their flexibility in metabolizing various chemicals can aid in the degradation of this compound . The compound’s action, efficacy, and stability can thus be influenced by the presence and diversity of these microorganisms in the environment .

生化分析

Biochemical Properties

2-Amino-3,4,6-trichlorophenol plays a crucial role in biochemical reactions, particularly in the degradation of chlorinated aromatic pollutants. It interacts with enzymes such as flavin-dependent monooxygenases, which catalyze the hydroxylation of chlorophenols, leading to their further degradation . Additionally, it is involved in reactions with hydroxyquinol 1,2-dioxygenases, which facilitate the cleavage of aromatic rings . These interactions highlight the compound’s role in the biodegradation pathways of chlorinated phenols.

Cellular Effects

2-Amino-3,4,6-trichlorophenol has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been linked to changes in the expression of genes involved in detoxification and stress responses . Additionally, it can disrupt cellular metabolism by interfering with mitochondrial function and oxidative phosphorylation . These effects underscore the compound’s potential impact on cellular health and function.

Molecular Mechanism

The molecular mechanism of 2-Amino-3,4,6-trichlorophenol involves its interactions with biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, leading to the accumulation of toxic intermediates . For example, it inhibits the activity of hydroxyquinol 1,2-dioxygenase, resulting in the buildup of chlorinated hydroquinones . Furthermore, it can induce changes in gene expression by activating transcription factors involved in stress responses . These molecular interactions elucidate the compound’s mode of action in biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3,4,6-trichlorophenol can change over time. The compound is relatively stable under normal conditions but can degrade upon prolonged exposure to air and light . Long-term studies have shown that it can cause persistent alterations in cellular function, including sustained oxidative stress and mitochondrial dysfunction . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of 2-Amino-3,4,6-trichlorophenol vary with different dosages in animal models. At low doses, it may induce mild oxidative stress and transient changes in gene expression . At high doses, it can cause significant toxicity, including liver damage, hematopoietic disruption, and carcinogenic effects . These dosage-dependent effects emphasize the need for careful consideration of exposure levels in toxicological studies.

Metabolic Pathways

2-Amino-3,4,6-trichlorophenol is involved in several metabolic pathways, particularly those related to the degradation of chlorinated aromatic compounds. It is metabolized by enzymes such as flavin-dependent monooxygenases and hydroxyquinol 1,2-dioxygenases, leading to the formation of less toxic intermediates . These metabolic pathways are crucial for the detoxification and elimination of the compound from biological systems.

Transport and Distribution

Within cells and tissues, 2-Amino-3,4,6-trichlorophenol is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and toxicity.

Subcellular Localization

The subcellular localization of 2-Amino-3,4,6-trichlorophenol can influence its activity and function. It is primarily localized in the cytoplasm but can also accumulate in mitochondria and other organelles . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to particular cellular compartments . Understanding its subcellular distribution is critical for elucidating its biochemical effects.

准备方法

Synthetic Routes and Reaction Conditions

2-Amino-3,4,6-trichlorophenol can be synthesized through several methods. One common approach involves the chlorination of 2-amino-phenol using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of 2-Amino-3,4,6-trichlorophenol often involves large-scale chlorination processes. These processes utilize advanced equipment to maintain precise reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and automated control systems enhances the efficiency and scalability of the production .

化学反应分析

Types of Reactions

2-Amino-3,4,6-trichlorophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated phenols or amines.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenols .

相似化合物的比较

Similar Compounds

2,4,6-Trichlorophenol: A closely related compound with similar chlorination but lacking the amino group.

2-Amino-4,6-dichlorophenol: Another derivative with fewer chlorine atoms.

2-Amino-3,5-dichlorophenol: Differing in the positions of chlorine atoms on the benzene ring.

Uniqueness

2-Amino-3,4,6-trichlorophenol is unique due to the specific arrangement of its chlorine atoms and the presence of an amino group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

生物活性

2-Amino-3,4,6-trichlorophenol (2-Amino-TCP) is a chlorinated aromatic compound with significant biological activity. Its molecular formula is C₆H₄Cl₃NO, and it is recognized for its role as an environmental pollutant and its potential impacts on human health and ecosystems. This article explores the biological activity of 2-Amino-TCP, focusing on its biochemical properties, mechanisms of action, and relevant case studies.

2-Amino-TCP is a derivative of 2,4,6-trichlorophenol (TCP), characterized by the presence of three chlorine atoms and an amino group. The amino group enhances its reactivity compared to TCP, allowing it to participate in various biochemical reactions. The compound is known for its stability in the environment, making it resistant to degradation processes.

Target of Action

2-Amino-TCP primarily interacts with microbial targets through biodegradation processes. It has been shown to affect various enzymatic pathways, particularly those involving flavin-dependent monooxygenases that catalyze the hydroxylation of chlorinated compounds .

Biochemical Pathways

The degradation pathway of 2-Amino-TCP involves its transformation into simpler substances that microorganisms can utilize as energy sources. Key enzymes involved include FADH2-utilizing monooxygenases, which facilitate the breakdown of chlorinated phenols into less harmful metabolites.

Cellular Effects

Research indicates that exposure to 2-Amino-TCP can influence cellular processes such as gene expression and cell signaling pathways. Notably, it has been linked to alterations in genes responsible for detoxification and stress responses. These changes can lead to cellular toxicity and impact overall cellular metabolism .

Antimicrobial Properties

Like other chlorinated phenols, 2-Amino-TCP exhibits antimicrobial properties. It has been utilized in various industrial applications due to its ability to inhibit microbial growth. Studies have shown that it can effectively reduce populations of certain bacteria and fungi, making it valuable in disinfectant formulations.

Environmental Impact

A study conducted on the biodegradation of TCP by Ralstonia eutropha highlighted the compound's persistence in aquatic environments. The research demonstrated that while certain bacteria could degrade TCP effectively, the presence of 2-Amino-TCP complicated degradation processes due to its toxic effects on microbial communities .

Toxicological Studies

Toxicological assessments have revealed that exposure to high concentrations of 2-Amino-TCP can lead to adverse health effects in animal models. In chronic bioassays involving rats and mice, significant increases in squamous cell papilloma incidences were observed at elevated doses, indicating potential carcinogenic properties . Additionally, hematological changes such as decreased erythrocyte counts and increased methaemoglobin levels were noted, suggesting erythrocyte toxicity .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₄Cl₃NO |

| Molecular Weight | 195.46 g/mol |

| Antimicrobial Activity | Effective against certain bacteria |

| Toxicity Level | High at elevated doses |

| Study | Findings |

|---|---|

| Biodegradation by Ralstonia eutropha | Complicated by presence of 2-Amino-TCP |

| Chronic Bioassay in Rats | Increased incidence of squamous cell carcinoma |

| Hematological Changes | Decreased erythrocyte counts |

属性

IUPAC Name |

2-amino-3,4,6-trichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3NO/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDKXJSYZGJGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO | |

| Record name | 2-AMINO-3,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80979801 | |

| Record name | 2-Amino-3,4,6-trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-3,4,6-trichlorophenol is a solid. (NTP, 1992) | |

| Record name | 2-AMINO-3,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6358-15-2 | |

| Record name | 2-AMINO-3,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-3,4,6-trichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,4,6-trichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol,4,6-trichloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3,4,6-trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,4,6-trichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

257 to 261 °F (NTP, 1992) | |

| Record name | 2-AMINO-3,4,6-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。